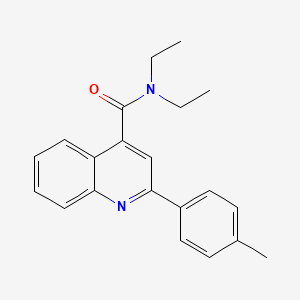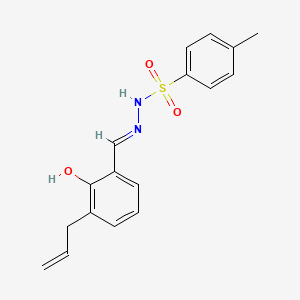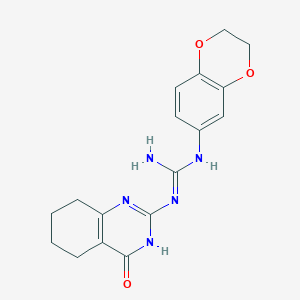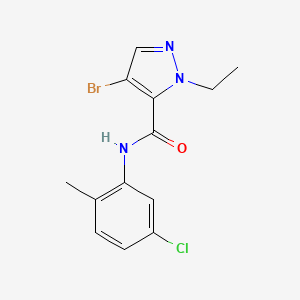
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide
説明
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as DEET, is a commonly used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents in the world. DEET is known for its effectiveness in preventing insect bites and the spread of insect-borne diseases such as malaria, dengue fever, and Zika virus. In
作用機序
The exact mechanism of action of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by interfering with the olfactory receptors of insects. N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is thought to mask the scent of carbon dioxide and lactic acid, which are both attractive to insects. This makes it difficult for insects to locate their hosts and thus reduces the likelihood of insect bites.
Biochemical and Physiological Effects:
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have minimal toxicity and is generally considered safe for human use. It is metabolized in the liver and excreted in the urine. Studies have shown that N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide does not cause significant adverse effects on the central nervous system, cardiovascular system, or respiratory system. However, some studies have suggested that N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide may have an effect on the skin, causing irritation or allergic reactions in some individuals.
実験室実験の利点と制限
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is a widely used insect repellent and has been extensively studied for its effectiveness and safety. It is readily available and relatively inexpensive, making it a convenient choice for lab experiments. However, N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide may have variable effects depending on the species of insect being studied, and its effectiveness may be reduced over time due to insect resistance.
将来の方向性
There are several areas of future research that could be explored regarding N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide. One area of interest is the development of new insect repellents that are more effective and have fewer adverse effects. Another area of interest is the study of the mechanism of action of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide and the development of new insecticides that target the olfactory receptors of insects. Additionally, there is a need for further research on the long-term effects of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide exposure on human health and the environment.
科学的研究の応用
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its insect-repelling properties and its safety for human use. It has been used in various scientific research applications such as entomology, epidemiology, and toxicology. N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to be effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. It has also been shown to be effective against insect-borne diseases such as malaria, dengue fever, and Zika virus.
特性
IUPAC Name |
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)18-14-20(16-12-10-15(3)11-13-16)22-19-9-7-6-8-17(18)19/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNIBKHXKWOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70980360 | |
| Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
CAS RN |
6379-56-2 | |
| Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6119946.png)
![3,4,5-trimethoxybenzaldehyde {2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}hydrazone](/img/structure/B6119954.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)

![3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6119981.png)

![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)

![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)

![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)
